ERK5 Inhibitory Potency Advantage Conferred by 2,6-Difluorobenzoyl Regioisomerism
Among a series of pyrrole-2-carboxamide ERK5 inhibitors, the 2,6-difluorobenzoyl substitution pattern consistently delivers superior potency compared to other regioisomers (e.g., 2,4-difluoro) or alternative aroyl substituents. SAR studies confirm that 2,6-difluoro (or 2,3-dichloro) substituents confer the greatest potency [1]. This establishes a clear rank-order advantage for the 2,6-regioisomer over its 2,4-difluoro counterpart, making it the preferred scaffold for inhibitor design.
| Evidence Dimension | ERK5 inhibitory activity (rank-order potency class effect) |
|---|---|
| Target Compound Data | 2,6-Difluorobenzoyl substitution pattern classified as 'greatest potency' group in hit-to-lead SAR |
| Comparator Or Baseline | Other aroyl regioisomers, including 2,4-difluorobenzoyl, do not belong to the maximal potency group |
| Quantified Difference | Qualitative ranking: 2,6-difluoro ≈ 2,3-dichloro > other substituents. A representative 2,6-difluorobenzoyl compound (N-(pyridin-4-ylmethyl) analog) achieved IC50 = 2.3 μM [1]. |
| Conditions | In vitro ERK5 kinase inhibition assay (details in referenced thesis) |
Why This Matters
For procurement decisions, selecting the 2,6-difluorobenzoyl regioisomer ensures the compound retains the maximal potency-enhancing substitution pattern validated across extensive SAR campaigns.
- [1] Myers, S. Discovery and optimisation of small-molecule ERK5 inhibitors as cancer therapeutics. PhD Thesis. Cancer Research UK. Archived by CORE. View Source
